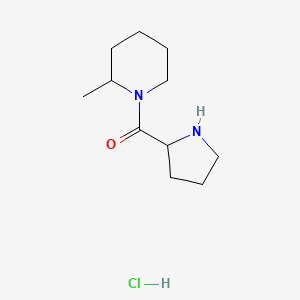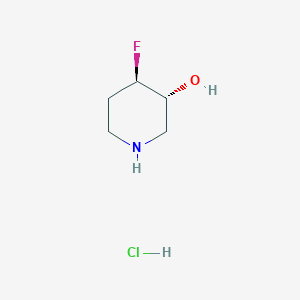
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride
Vue d'ensemble
Description
(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride, also known as MPPP hydrochloride, is a synthetic drug of the phenylpiperidine class. It is a psychoactive substance that has been used as a recreational drug, and is also used in scientific research as a tool to study the effects of drugs on the brain. MPPP hydrochloride has a long history of use in the laboratory, and has been studied extensively over the past few decades.
Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound’s piperidine and pyrrolidine groups are significant due to their presence in many pharmaceuticals . Piperidine derivatives, including this compound, are explored for their potential in drug design and synthesis, playing a crucial role in the development of new therapeutic agents.
Neuroscience
The piperidine moiety is a common structure in compounds affecting the central nervous system. Research into compounds like (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride may lead to the development of new drugs for neurological disorders due to their potential activity on neural pathways .
Biochemistry
In biochemistry, the compound’s structural features are valuable for studying enzyme-substrate interactions and metabolic pathways. Its derivatives can serve as markers or probes to understand biochemical processes at the molecular level .
Medicinal Chemistry
This compound is of interest in medicinal chemistry for its potential to serve as a building block in the synthesis of more complex molecules with therapeutic properties. Its piperidine and pyrrolidinyl groups are particularly valuable for creating new compounds with desired pharmacological effects .
Organic Synthesis
Organic synthesis research utilizes compounds like (2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride as intermediates in the synthesis of more complex organic molecules. They can be involved in various reactions, such as cyclization and annulation, to create diverse molecular architectures .
Analytical Chemistry
In analytical chemistry, this compound could be used in the development of new analytical methods. Its unique chemical properties might allow it to act as a standard or reagent in chromatographic techniques and mass spectrometry, aiding in the identification and quantification of biological molecules .
Safety and Hazards
The safety data sheet for “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” indicates that it is only for research and development use by, or directly under the supervision of, a technically qualified individual . This suggests that the compound may pose certain hazards and should be handled with care.
Orientations Futures
Mécanisme D'action
Target of action
Compounds with piperidine and pyrrolidine rings are often found in a variety of natural products and are referred to as alkaloids . They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
The mode of action of “(2-Methyl-1-piperidinyl)(2-pyrrolidinyl)methanone hydrochloride” would depend on its specific targets. For example, some piperidine derivatives have been extensively studied as analgesics , and their mode of action often involves binding to and inhibiting specific pain receptors.
Propriétés
IUPAC Name |
(2-methylpiperidin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9-5-2-3-8-13(9)11(14)10-6-4-7-12-10;/h9-10,12H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLHSKNNNKFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1456483.png)











![Diethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B1456504.png)
